(3-Aminopropoxy)acetic acid

Descripción general

Descripción

(3-Aminopropoxy)acetic acid is a chemical compound with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol. This compound is known for its applications in various fields, including medical research, pharmaceuticals, and material sciences.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropoxy)acetic acid typically involves the reaction of 3-aminopropanol with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-aminopropanol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(3-Aminopropoxy)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

(3-Aminopropoxy)acetic acid has numerous applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of (3-Aminopropoxy)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparación Con Compuestos Similares

Similar Compounds

- (3-Aminopropyl)acetic acid

- (3-Aminopropyl)propanoic acid

- (3-Aminopropyl)butanoic acid

Uniqueness

(3-Aminopropoxy)acetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its combination of an amino group and a carboxylic acid group makes it versatile for various applications in research and industry .

Actividad Biológica

(3-Aminopropoxy)acetic acid, also known as 2-(3-aminopropoxy)acetic acid, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and its role as a biochemical precursor. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in medicine, and relevant research findings.

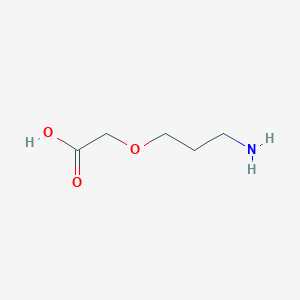

Chemical Structure and Properties

This compound is characterized by the presence of both an amino group and a carboxylic acid group, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

- Molecular Formula : C5H11NO3

- Molecular Weight : 133.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. Its functional groups allow for the formation of hydrogen bonds and ionic interactions with target molecules, modulating their activity.

Key Mechanisms:

- Enzyme Interaction : It can serve as a substrate for specific enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interaction with receptors that mediate physiological responses.

- Cell Signaling : May influence cell signaling pathways through modulation of secondary messengers.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures possess significant antibacterial properties, suggesting that this compound may also have potential in combating bacterial infections.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

Applications in Medicine

This compound is being explored for various therapeutic applications:

- Drug Development : It serves as a precursor in the synthesis of biologically active compounds, making it valuable in medicinal chemistry.

- Biochemical Research : Utilized in studies examining biochemical pathways and metabolic processes.

- Potential Therapeutics : Investigated for its role in developing treatments for conditions such as inflammation and infection.

Case Studies and Research Findings

Several studies have highlighted the potential benefits and mechanisms associated with this compound:

Propiedades

IUPAC Name |

2-(3-aminopropoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-2-1-3-9-4-5(7)8/h1-4,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRFOXXNMIPQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327019 | |

| Record name | (3-Aminopropoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61108-70-1 | |

| Record name | (3-Aminopropoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How is (3-Aminopropoxy)acetic acid synthesized according to the research?

A1: The research describes the synthesis of this compound through the Beckmann rearrangement. Specifically, the oxime tosylate of 3-tetrahydropyranone undergoes the Beckmann rearrangement to form a lactam []. Subsequent opening of this lactam ring structure yields this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.